Betamethasone succinate
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Overview
Description
Betamethasone succinate is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and certain skin disorders . This compound is a derivative of betamethasone, which is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone succinate typically involves the esterification of betamethasone with succinic acid. The process begins with betamethasone as the starting material, which undergoes a reaction with succinic anhydride in the presence of a suitable catalyst, such as pyridine, to form this compound . The reaction is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for medical use.
Chemical Reactions Analysis
Types of Reactions: Betamethasone succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betamethasone 21-aldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Betamethasone 21-aldehyde
Reduction: Betamethasone alcohol derivatives
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Betamethasone succinate has a wide range of applications in scientific research:
Mechanism of Action
Betamethasone succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules . This compound also inhibits the activity of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammation .
Comparison with Similar Compounds
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action compared to betamethasone.
Uniqueness: Betamethasone succinate is unique due to its high potency and long duration of action, making it particularly effective in treating severe inflammatory conditions . Its esterified form, this compound, allows for better solubility and bioavailability, enhancing its therapeutic efficacy .
Properties
CAS No. |
27297-42-3 |
---|---|
Molecular Formula |
C26H33FO8 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI Key |
IEKLVCVEJCEIJD-UYXSPTSISA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
Origin of Product |
United States |
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